4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride
Overview
Description
4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride typically involves multiple steps One common method starts with the nitration of benzoic acid to introduce the nitro groupThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions often require strong acids or bases to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propylamine: Similar in structure but lacks the nitro and aromatic components.
N,N-Dimethyl-β-alanine: Shares the dimethylamino group but differs in the rest of the structure
Uniqueness
4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride is unique due to its combination of aromatic and aliphatic components, as well as the presence of both nitro and dimethylamino groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications .
Biological Activity
4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride (CAS Number: 1219964-15-4) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that combines an aromatic ring with a nitro group and an aliphatic amine. Its IUPAC name is 4-[3-(dimethylamino)propylamino]-3-nitrobenzoic acid;hydrochloride, with the molecular formula C₁₂H₁₈ClN₃O₄ and a molecular weight of 303.74 g/mol. The presence of both a carboxylic acid and a nitro group enhances its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈ClN₃O₄ |
Molecular Weight | 303.74 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
pKa | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo reduction to form an amino derivative, which may enhance its binding affinity to target proteins. Additionally, the compound's structure allows for various chemical modifications, potentially leading to different biological effects.
Antimicrobial Activity
Research has indicated that compounds similar to 4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid exhibit antimicrobial properties. A study highlighted that derivatives of nitrobenzoic acids possess significant antibacterial activity against various pathogens, suggesting that this compound may also contribute to such effects through its structural characteristics.
Anticonvulsant Properties
In studies focusing on anticonvulsant activities, compounds related to this class have shown promise in modulating neuronal excitability. The presence of the dimethylamino group is believed to enhance central nervous system penetration, which may contribute to anticonvulsant effects. Research has demonstrated that structural modifications in similar compounds can lead to varying degrees of anticonvulsant activity .
Cytotoxicity and Cancer Research
Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been investigated, with findings indicating potential pathways through which it may exert these effects. Further research is needed to elucidate the specific mechanisms involved.
Case Studies
- Antimicrobial Study : A derivative of 3-nitrobenzoic acid was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations. This suggests that modifications similar to those in 4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid could yield potent antimicrobial agents.
- Anticonvulsant Activity : In a comparative study of various aminoalkanol derivatives, compounds structurally related to 4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid exhibited significant anticonvulsant activity in animal models, indicating potential therapeutic applications in epilepsy treatment.
Properties
IUPAC Name |
4-[3-(dimethylamino)propylamino]-3-nitrobenzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4.ClH/c1-14(2)7-3-6-13-10-5-4-9(12(16)17)8-11(10)15(18)19;/h4-5,8,13H,3,6-7H2,1-2H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEHYALKNUEYCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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